2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
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Overview
Description
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, leading to the formation of the oxazole ring fused to the pyridine ring . The reaction conditions often include solvents like acetonitrile or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve solvents like dichloromethane, acetonitrile, or ethanol, and may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic systems such as:
Imidazole derivatives: Known for their broad range of biological activities.
Pyridinium salts: Widely studied for their reactivity and applications in various fields.
Oxazole derivatives: Noted for their diverse biological potential.
Uniqueness
What sets 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide apart is its unique fused ring system, which combines the properties of both oxazole and pyridine rings. This fusion results in distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
CAS No. |
61395-18-4 |
---|---|
Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-phenyl-[1,2]oxazolo[2,3-a]pyridin-8-ium;bromide |
InChI |
InChI=1S/C13H10NO.BrH/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13;/h1-10H;1H/q+1;/p-1 |
InChI Key |
YDNWDQDXKCNCQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3O2.[Br-] |
Origin of Product |
United States |
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